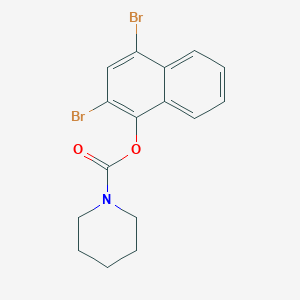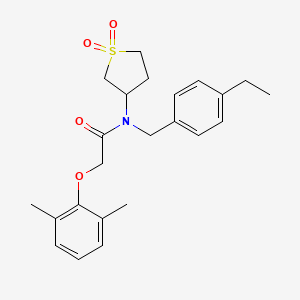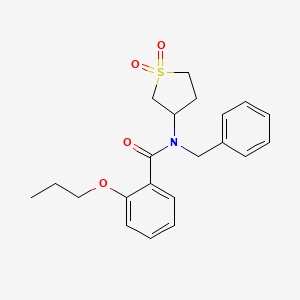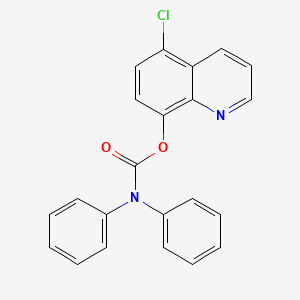![molecular formula C34H33ClN4O2S B12136280 (5Z)-2-(4-benzylpiperidin-1-yl)-5-{[3-(3-chloro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1,3-thiazol-4(5H)-one CAS No. 956183-43-0](/img/structure/B12136280.png)
(5Z)-2-(4-benzylpiperidin-1-yl)-5-{[3-(3-chloro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1,3-thiazol-4(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4(5H)-Thiazolone, 5-[[3-(3-chloro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene]-2-[4-(phenylmethyl)-1-piperidinyl]-, (5Z)- is a complex organic compound that features a thiazolone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4(5H)-Thiazolone, 5-[[3-(3-chloro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene]-2-[4-(phenylmethyl)-1-piperidinyl]-, (5Z)- typically involves multi-step organic reactions. The key steps include:
Formation of the Pyrazole Ring: This can be achieved through a [3+2] cycloaddition reaction involving hydrazines and α,β-unsaturated carbonyl compounds.
Thiazolone Formation: The thiazolone core is synthesized via condensation reactions involving sulfur-containing reagents and carbonyl compounds.
Final Coupling: The final step involves coupling the pyrazole and thiazolone intermediates under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolone and pyrazole moieties.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
科学的研究の応用
4(5H)-Thiazolone, 5-[[3-(3-chloro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene]-2-[4-(phenylmethyl)-1-piperidinyl]-, (5Z)- has several applications in scientific research:
作用機序
The mechanism of action of this compound involves interactions with various molecular targets. It can bind to specific enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with signal transduction processes .
類似化合物との比較
Similar Compounds
Thiazole Derivatives: Compounds like thiazole, thiazolidine, and thiazoline share structural similarities.
Pyrazole Derivatives: Compounds such as pyrazole, pyrazoline, and pyrazolidine are structurally related.
Uniqueness
What sets 4(5H)-Thiazolone, 5-[[3-(3-chloro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene]-2-[4-(phenylmethyl)-1-piperidinyl]-, (5Z)- apart is its unique combination of functional groups and structural motifs, which confer distinct chemical and biological properties .
特性
CAS番号 |
956183-43-0 |
|---|---|
分子式 |
C34H33ClN4O2S |
分子量 |
597.2 g/mol |
IUPAC名 |
(5Z)-2-(4-benzylpiperidin-1-yl)-5-[[3-(3-chloro-4-propoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-1,3-thiazol-4-one |
InChI |
InChI=1S/C34H33ClN4O2S/c1-2-19-41-30-14-13-26(21-29(30)35)32-27(23-39(37-32)28-11-7-4-8-12-28)22-31-33(40)36-34(42-31)38-17-15-25(16-18-38)20-24-9-5-3-6-10-24/h3-14,21-23,25H,2,15-20H2,1H3/b31-22- |
InChIキー |
MKUGTCBNNOLCAI-VAMRJTSQSA-N |
異性体SMILES |
CCCOC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N=C(S3)N4CCC(CC4)CC5=CC=CC=C5)C6=CC=CC=C6)Cl |
正規SMILES |
CCCOC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N=C(S3)N4CCC(CC4)CC5=CC=CC=C5)C6=CC=CC=C6)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(dimethylamino)ethyl]-5-(3-ethoxyphenyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B12136200.png)

![1-[3-(dimethylamino)propyl]-5-(3-ethoxyphenyl)-4-(furan-2-ylcarbonyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12136221.png)

![3-Thiazolidineacetic acid, 5-[(2E)-2-methyl-3-phenyl-2-propen-1-ylidene]-4-oxo-2-thioxo-, propyl ester, (5Z)-](/img/structure/B12136232.png)
![N-[4-(2,6-Dimethyl-pyrimidin-4-ylsulfamoyl)-phenyl]-2-m-tolyloxy-acetamide](/img/structure/B12136239.png)

![(5Z)-2-[(2-chlorophenyl)amino]-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B12136255.png)

![1-[1-(Benzenesulfonyl)piperidine-4-carbonyl]-3-methylpiperidine](/img/structure/B12136264.png)
![5-[(4-Hydroxy-3-methoxyphenyl)methylene]-3-[2-(4-methoxyphenyl)ethyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12136269.png)

![N-[(3-chlorophenyl)methyl]-3-(2,2-dichloroethenyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2,2-dimethylcyclopropane-1-carboxamide](/img/structure/B12136287.png)
![4-amino-N-[2-(4-methoxyphenyl)ethyl]-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide](/img/structure/B12136288.png)
